C3-005

Antimicrobial Resistance Structure-Activity Relationship Gram-Positive Pathogens

C3-005 is a synthetic small molecule (2-(4-((3,4-Dichlorophenyl)thio)-3-nitrobenzoyl)benzoic acid; MW 448.27; C20H11Cl2NO5S) that acts as a first-in-class inhibitor of the protein-protein interaction (PPI) between bacterial RNA polymerase (RNAP) and the housekeeping sigma initiation factor. Unlike conventional antibiotics that target the RNAP active site (e.g., rifampicin) or cell wall synthesis (e.g., β-lactams, vancomycin), C3-005 disrupts the essential RNAP holoenzyme formation, a mechanism validated in Streptococcus pneumoniae and other clinically relevant Gram-positive pathogens.

Molecular Formula C20H11Cl2NO5S
Molecular Weight 448.27
Cat. No. B1192427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3-005
SynonymsC3-005;  C3 005;  C3005
Molecular FormulaC20H11Cl2NO5S
Molecular Weight448.27
Structural Identifiers
SMILESO=C(O)C1=CC=CC=C1C(C2=CC=C(SC3=CC=C(Cl)C(Cl)=C3)C([N+]([O-])=O)=C2)=O
InChIInChI=1S/C20H11Cl2NO5S/c21-15-7-6-12(10-16(15)22)29-18-8-5-11(9-17(18)23(27)28)19(24)13-3-1-2-4-14(13)20(25)26/h1-10H,(H,25,26)
InChIKeyGCYDMQIFMKELNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C3-005 Procurement Guide: First-in-Class Bacterial RNA Polymerase-Sigma Factor PPI Inhibitor


C3-005 is a synthetic small molecule (2-(4-((3,4-Dichlorophenyl)thio)-3-nitrobenzoyl)benzoic acid; MW 448.27; C20H11Cl2NO5S) that acts as a first-in-class inhibitor of the protein-protein interaction (PPI) between bacterial RNA polymerase (RNAP) and the housekeeping sigma initiation factor [1]. Unlike conventional antibiotics that target the RNAP active site (e.g., rifampicin) or cell wall synthesis (e.g., β-lactams, vancomycin), C3-005 disrupts the essential RNAP holoenzyme formation, a mechanism validated in Streptococcus pneumoniae and other clinically relevant Gram-positive pathogens [1]. As a research-use compound, proper identification is critical due to naming overlap with ZN-c3-005 (azenosertib, a WEE1 kinase inhibitor) and C-005 (a third-generation EGFR inhibitor), necessitating strict verification via CAS registry or IUPAC name before procurement [1].

1 Inhibits RNAP-σ initiation PPI, distinct from active-site antibiotics
2 Designed for Gram-positive pathogen studies (S. pneumoniae, S. aureus, E. faecalis)
! Verify identity via CAS/IUPAC to avoid confusion with kinase inhibitor analogs (ZN-c3-005, C-005)

Why C3-005 Cannot Be Substituted by In-Class RNA Polymerase Inhibitors or Structural Analogs


C3-005 targets the clamp-helix (CH) region of RNAP to disrupt σ factor binding, a protein-protein interface pharmacologically distinct from the RNAP active site targeted by rifamycins or fidaxomicin [1]. This mechanism cannot be replicated by existing RNAP inhibitors. Even among the C3 derivative series, minor structural modifications produce steep activity cliffs: the parent compound C3 (2-NH2 substitution) exhibits a 32-fold higher MIC against S. pneumoniae, while the 3-NH2 analog C3-002 loses activity against S. aureus and E. faecalis entirely [1]. Furthermore, β-lactam antibiotics such as ceftriaxone are mechanistically contraindicated for indications where toxin suppression is desired, as they actively elevate pneumolysin release into host environments [1]. These properties render C3-005 non-interchangeable with structural analogs, conventional RNAP inhibitors, or bacteriolytic agents for applications requiring both growth inhibition and toxin attenuation.

Mechanism mismatch
Conventional RNAP inhibitors (rifamycins, fidaxomicin) target the active site, not the σ-factor PPI interface
Structural analog sensitivity
Minor substitution changes among C3 derivatives cause steep activity differences, limiting direct analog replacement
β-lactam confound
β-lactams (e.g., ceftriaxone) can elevate pneumolysin release, complicating toxin modulation endpoints

Quantitative Differentiation Evidence for C3-005 versus Closest Analogs and Clinical Comparators


32-Fold MIC Improvement over Parent Hit Compound C3 in S. pneumoniae

C3-005 demonstrates a 32-fold improvement in minimum inhibitory concentration (MIC) against Streptococcus pneumoniae ATCC 49619 compared to the parent hit compound C3, as determined by CLSI broth microdilution. This represents the most potent antimicrobial activity among all C3 derivatives tested [1].

MIC Potency Gain
Head-to-head
32-fold reduction vs parent C3 (MIC 8 vs 256 μg/mL)
Indicates minimum structural requirement for anti-pneumococcal activity
CLSI broth microdilution; BHI medium; S. pneumoniae ATCC 49619
Antimicrobial Resistance Structure-Activity Relationship Gram-Positive Pathogens

Expanded Gram-Positive Spectrum Where Parent C3 Shows No Activity

C3-005 gains activity against Staphylococcus aureus (MIC = 16 μg/mL) and Enterococcus faecalis (MIC = 32 μg/mL), whereas the parent C3 and most other C3 derivatives show no detectable activity (MIC >256 μg/mL) against these clinically significant Gram-positive pathogens [1].

Spectrum Expansion
Head-to-head
Gain of activity vs S. aureus (16 μg/mL) and E. faecalis (32 μg/mL), where parent C3 is inactive
Supports multi-species Gram-positive screening utility
MH broth; CLSI method; ATCC 25923 / 19433
Antimicrobial Spectrum Gram-Positive Cocci Staphylococcus aureus

Superior PPI Inhibition Potency Maintained Despite Structural Optimization for Antibacterial Activity

C3-005 inhibits the RNAP CH-σ interaction by 81.7% ± 0.9% at 10 μM in a split-luciferase complementation assay, compared to 62.2% ± 2.6% for C3-001 (the 2-NH2 derivative representing the parent C3 scaffold). This indicates that the 3,4-dichloro modification enhances antibacterial potency without sacrificing—and in fact improving—target engagement [1].

Target Engagement
Head-to-head
81.7% ± 0.9% PPI inhibition at 10 μM (vs 62.2% for C3-001)
Retains on-target PPI inhibition alongside improved cellular potency
Split-luciferase complementation assay; B. subtilis CH-σ interaction
Protein-Protein Interaction Inhibition RNA Polymerase Split-Luciferase Assay

Pneumolysin Toxin Attenuation Superior to Rifampicin and Opposite to Ceftriaxone

At sub-MIC concentrations (½× and ¼× MIC), C3-005 reduces S. pneumoniae pneumolysin secretion into culture supernatant significantly more than the clinically used transcription inhibitor rifampicin (p < 0.0001 for C3-005 vs untreated control by one-way ANOVA). In contrast, the β-lactam ceftriaxone drastically promotes pneumolysin release above untreated control levels, confirming that C3-005's mechanism uniquely couples growth inhibition with virulence factor suppression [1].

Virulence Factor Attenuation
Head-to-head
Greater pneumolysin reduction than rifampicin at sub-MIC; ceftriaxone elevates toxin
Supports virulence modulation studies without toxin induction confounding
Western blot; p
Pharmacodynamic Profile
Reported
Bacteriostatic at 1× MIC; >3 log10 reduction at 4× MIC; eradication at 16× MIC within 2 h
Concentration-dependent kill supports dose-ranging study design
S. pneumoniae ATCC 49619; 6-h time course
Virulence Factor Suppression Pneumolysin Toxin Release

Time-Kill Kinetics: Bacteriostatic at Low Concentration, Rapidly Bactericidal at High Concentration

C3-005 exhibits concentration-dependent killing kinetics: it is bacteriostatic at 1× MIC (8 μg/mL) but achieves rapid bactericidal activity (>3-fold log10 CFU reduction) at 4× MIC, and eradicates colonies below the limit of detection (200 CFU/mL) within 2 hours at 16× MIC. This profile contrasts with purely bacteriostatic agents and indicates that C3-005 can achieve eradication at elevated but achievable concentrations [1].

Pharmacodynamic Profile
Reported
Bacteriostatic at 1× MIC; >3 log10 reduction at 4× MIC; eradication at 16× MIC within 2 h
Concentration-dependent kill supports dose-ranging study design
S. pneumoniae ATCC 49619; 6-h time course
Pharmacodynamics Time-Kill Kinetics Bactericidal Activity

Recommended Application Scenarios for C3-005 Based on Verified Differentiation Data


Mechanistic Studies of Bacterial Transcription Initiation Inhibition

C3-005 is the preferred tool compound for studying the disruption of the RNAP clamp-helix and sigma factor protein-protein interaction, replacing the parent C3 which has 32-fold weaker cellular activity. Its 81.7% PPI inhibition at 10 μM in split-luciferase assays, combined with an MIC of 8 μg/mL in S. pneumoniae, enables dose-response studies linking target engagement to cellular efficacy without the confounding effects of efflux or permeability limitations that plague earlier C3 derivatives [1].

Anti-Virulence Screening and Toxin Modulation Research in Pneumococcal Infection Models

C3-005 is uniquely suited for studies requiring simultaneous growth suppression and pneumolysin attenuation. It outperforms rifampicin in reducing pneumolysin secretion at sub-MIC concentrations, while avoiding the toxin-elevating effect of β-lactams like ceftriaxone. This dual profile makes C3-005 the compound of choice for investigating virulence factor modulation without the confounding variable of toxin induction [1].

Structure-Activity Relationship (SAR) Benchmarking for RNAP-σ PPI Inhibitor Optimization

The C3 derivative series (C3, C3-001 through C3-005) provides a well-characterized SAR dataset: the 3,4-dichloro substitution in C3-005 delivers a 32-fold MIC improvement over C3 and an 8-fold improvement over mono-substituted analogs (C3-002, C3-004), while maintaining or exceeding PPI inhibition. C3-005 serves as the potency benchmark against which new RNAP-σ PPI inhibitor candidates should be compared for both biochemical target engagement and cellular antimicrobial activity [1].

Nanoformulation Development for Targeted Anti-Pneumococcal Delivery

C3-005 has been successfully encapsulated in chitosan nanoparticles (CNPs) with 70% encapsulation efficiency, sustained release kinetics, and enhanced anti-pneumococcal activity (MIC50 of 30 μg/mL for CNP-C3-005 vs. free C3-005), along with reduced hemolysis in a concentration-dependent manner [2]. This makes C3-005 a validated payload for nanoformulation studies aimed at improving the therapeutic index of RNAP-σ PPI inhibitors against respiratory pathogens.

Application
Selection Property
Validation Focus
Transcription initiation PPI studies
RNAP-σ PPI inhibition with cellular activity
PPI inhibition assay and MIC endpoint review
Virulence factor modulation research
Concurrent growth suppression and toxin attenuation
Pneumolysin level quantification under sub-MIC exposure
RNAP-σ inhibitor SAR benchmarking
Defined structure-activity dataset
Comparative MIC and target-engagement profiling vs C3 analogs
Nanoformulation carrier evaluation
Encapsulation compatibility and sustained release
Formulation-dependent antimicrobial activity and hemocompatibility
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